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Abstract

(Trimethylsilyl)acetic acid, CAS 2345-38-2, is an organosilicon compound of increasing
interest in chemical synthesis, particularly as a valuable reagent in the preparation of a,3-
unsaturated carboxylic acids[1]. Its utility in pharmaceuticals and advanced materials
necessitates a thorough understanding of its thermodynamic stability and energetic properties.
This guide provides a comprehensive framework for the determination and application of the
key thermochemical properties of (Trimethylsilyl)acetic acid, including its enthalpy of
formation, heat capacity, and enthalpy of sublimation. While specific experimental data for this
compound is not extensively reported in public literature, this document, written from the
perspective of a Senior Application Scientist, focuses on the authoritative methodologies
required to obtain these values. We will explore the theoretical underpinnings, present detailed
experimental protocols for calorimetry and effusion techniques, discuss the power of
computational chemistry for predictive analysis, and contextualize the importance of these
properties in practical applications.

Introduction: The Scientific Imperative

(Trimethylsilyl)acetic acid, with the linear formula (CHz)3SiCH2COzH, is a solid carboxylic
acid with a melting point in the range of 39-42 °C[1][2]. Its molecular structure, combining a
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reactive carboxylic acid moiety with a bulky, stabilizing trimethylsilyl group, imparts unique
chemical characteristics that are leveraged in organic synthesis[1].

Why are thermochemical properties critical?

e Process Safety and Scale-up: Knowledge of reaction enthalpies is fundamental to designing
safe and controllable large-scale synthetic processes, preventing thermal runaway events.

» Reaction Optimization: Understanding the Gibbs free energy of reactions involving
(Trimethylsilyl)acetic acid allows for the prediction of equilibrium positions and the
optimization of reaction conditions to maximize yield.

e Physical Stability and Formulation: For drug development professionals, properties like the
enthalpy of sublimation are crucial for predicting the physical stability of solid forms,
understanding sublimation rates during storage, and designing robust formulation processes
like lyophilization.

This guide will provide the in-depth knowledge required to either obtain or reliably estimate
these critical thermodynamic parameters.

Table 1: Known Physical Properties of (Trimethylsilyl)acetic acid

Property Value Source(s)
CAS Number 2345-38-2 [3]
Molecular Formula CsH1202Si [3]
Molecular Weight 132.23 g/mol [3]

Melting Point 39-42 °C [1112]

Theoretical Framework: The Language of Chemical
Energy

The core thermochemical properties governing a compound's behavior are the standard
enthalpy of formation (AfH°), heat capacity (Cp), and the enthalpies of phase transitions (e.g.,
fusion, AfusH; sublimation, AsubH).
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o Standard Enthalpy of Formation (AfH°): This is the enthalpy change when one mole of the
compound is formed from its constituent elements in their standard states. It is the single
most important value for determining the heat of any reaction involving the compound.

o Heat Capacity (Cp): This property quantifies the amount of heat required to raise the
temperature of a substance by a given amount. It is essential for calculating enthalpy
changes over different temperatures and is critical for heat-transfer calculations in chemical
reactors.

» Enthalpy of Sublimation (AsubH°): The heat required to transform one mole of a substance
from a solid to a gas at a constant temperature and pressure. It is a measure of the
intermolecular forces in the solid state and is vital for understanding volatility and physical
stability.

These properties are interconnected. For instance, at a given temperature, the enthalpy of
sublimation is the sum of the enthalpies of fusion and vaporization (Hess's Law).

Experimental Determination: Protocols for Precision

Acquiring reliable thermochemical data requires meticulous experimental work. The following
sections detail the authoritative methods for characterizing a solid organosilicon acid like
(Trimethylsilyl)acetic acid.

Standard Enthalpy of Formation via Rotating-Bomb
Combustion Calorimetry

The determination of AfH® for organosilicon compounds presents a significant challenge:
incomplete combustion can lead to the formation of silicon carbide and occluded carbon within
a poorly defined silica (SiO2) matrix[4]. A static-bomb calorimeter is often insufficient. The
authoritative method is rotating-bomb calorimetry, which ensures the complete oxidation and
dissolution of all products into a well-defined final state.

Causality Behind the Method: The rotation of the bomb after ignition agitates the internal
solution (typically an aqueous hydrofluoric acid solution), ensuring that all silicon-containing
products are converted to a homogeneous aqueous solution of fluorosilicic acid (H2SiFs)[5][6]
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[7]. This creates a completely defined final state, which is the bedrock of accurate calorimetric
measurements.

Experimental Protocol: Rotating-Bomb Calorimetry
e Sample Preparation:

o Weigh approximately 0.5-1.0 g of high-purity (Trimethylsilyl)acetic acid (=99%) into a
fused-silica crucible.

o Add a known mass of a combustion auxiliary, such as benzoic acid or vinylidene fluoride
polymer, to promote complete combustion[4].

o Attach a platinum fuse wire in contact with the sample pellet.
o Bomb Assembly:
o Place the crucible into the platinum-lined rotating-bomb calorimeter.

o Pipette a precise amount (e.g., 10.0 mL) of an aqueous solution, typically containing
hydrofluoric acid (HF), into the bottom of the bomb[5]. The HF ensures the formation of
soluble HzSiFe.

o Seal the bomb and pressurize with high-purity oxygen to approximately 30 atm.
o Calorimetric Measurement:

o Submerge the sealed bomb in the calorimeter's water jacket, which has a precisely known
heat capacity (determined by calibrating with certified benzoic acid).

o Allow the system to reach thermal equilibrium.
o Ignite the sample by passing a current through the fuse wire.

o Simultaneously begin rotation of the bomb assembly to ensure complete dissolution of
combustion products.
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o Record the temperature change of the water jacket over time until thermal equilibrium is
re-established.

o Post-Combustion Analysis:

o Vent and open the bomb. Quantitatively analyze the final solution for H2SiFs and any
unreacted starting materials to confirm complete combustion.

o Apply corrections for the heat of fuse wire combustion, the heat of formation of nitric acid
(from residual Nz in the bomb), and other standard calorimetric corrections (Washburn
corrections).

» Calculation: From the corrected temperature rise and the known heat capacity of the
calorimeter, calculate the total energy of combustion (AcU°®). Use this value, along with the
known standard enthalpies of formation for CO2z(g), H20(l), and H2SiFs(aq), to calculate the
standard enthalpy of formation (AfH®) of (Trimethylsilyl)acetic acid.
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Caption: Workflow for determining AfH® via rotating-bomb calorimetry.
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Heat Capacity and Enthalpy of Fusion via Differential
Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring heat flow to or
from a sample as a function of temperature[8]. It is the primary method for determining heat
capacity, melting point, and the enthalpy of fusion.

Causality Behind the Method: DSC measures the difference in heat flow required to maintain a
sample and an inert reference at the same temperature as they are heated or cooled at a
controlled rate[8]. A phase transition, like melting, results in an endothermic heat flow into the
sample, which appears as a peak on the thermogram. The area of this peak is directly
proportional to the enthalpy of the transition.

Experimental Protocol: DSC Analysis
 Instrument Calibration:

o Perform temperature and enthalpy calibrations using certified reference materials with
known melting points and enthalpies of fusion (e.g., indium, tin)[9]. This is a self-validating
step to ensure instrument accuracy.

e Sample Preparation:
o Accurately weigh 3-5 mg of (Trimethylsilyl)acetic acid into an aluminum DSC pan.

o Hermetically seal the pan to prevent any loss of sample due to sublimation during the
experiment.

o Prepare an identical empty, sealed pan to serve as the reference.
e Heat Capacity Measurement:

o Place the sample and reference pans into the DSC cell.

o Perform a three-step measurement:

» a. Run a baseline scan with two empty pans.
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» b. Run a scan with a sapphire standard (of known heat capacity) in the sample position.

» C. Run a scan with the (Trimethylsilyl)acetic acid sample.

o The difference in heat flow between these runs allows for the precise calculation of the
sample's Cp as a function of temperature.

o Enthalpy of Fusion Measurement:

o Heat the sample at a controlled rate (e.g., 10 °C/min) through its melting transition (~39-42
°C).

o Record the thermogram, which will show an endothermic peak corresponding to melting.

o Integrate the area under the melting peak to determine the enthalpy of fusion (AfusH). The
onset temperature of the peak is typically taken as the melting point.
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Caption: Workflow for determining Cp and AfusH using DSC.
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Enthalpy of Sublimation via Knudsen Effusion

The Knudsen effusion method is a classic and reliable technique for measuring the very low
vapor pressures of solids[10]. From the temperature dependence of the vapor pressure, the
enthalpy of sublimation can be determined using the Clausius-Clapeyron equation.

Causality Behind the Method: A sample is placed in a sealed cell with a tiny orifice, under high
vacuum. Molecules escape (effuse) through the orifice at a rate proportional to the sample's
vapor pressure[10][11]. By measuring the rate of mass loss over time at different temperatures,
the vapor pressure can be calculated. Plotting In(P) vs. 1/T yields a line whose slope is
-AsubH°/R, where R is the gas constant.

Experimental Protocol: Knudsen Effusion

o Cell Preparation: Place a small amount of crystalline (Trimethylsilyl)acetic acid into the
Knudsen cell, which has a precisely calibrated orifice.

o Measurement: Mount the cell in a high-vacuum chamber on an ultra-microbalance.

» |sothermal Steps: Heat the cell to a series of constant temperatures below the melting point.
At each temperature, record the mass loss as a function of time. The rate of mass loss (
dm/dt ) should be linear[11].

e Calculation:

o For each temperature (T), calculate the vapor pressure (P) using the Knudsen-Hertz
equation.

o Plot the natural logarithm of the vapor pressure (In P) against the reciprocal of the
absolute temperature (1/T).

o The enthalpy of sublimation (AsubH°) is determined from the slope of the resulting line.

Computational Thermochemistry: A Predictive
Approach
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In the absence of experimental data, modern computational chemistry provides a powerful

means to estimate thermochemical properties with high accuracy[12]. Methods like Density

Functional Theory (DFT) or more sophisticated composite methods (e.g., G4 theory) can be

used to calculate the gas-phase enthalpy of formation.

Methodology Overview:

Conformational Search: For a flexible molecule, identify the lowest energy conformer(s)[12].

Geometry Optimization: Optimize the molecular geometry at a chosen level of theory (e.qg.,
B3LYP/6-31G(d)).

Frequency Calculation: Perform a vibrational frequency calculation to confirm the structure is
a true minimum and to obtain the zero-point vibrational energy (ZPVE) and thermal
corrections to enthalpy.

Energy Calculation: Use atomization or isodesmic reaction schemes to calculate the
standard gas-phase enthalpy of formation, AfH°(g, 298.15 K).

Solid-State Correction: The enthalpy of sublimation (estimated or from experiment) is then
used to convert the gas-phase value to the crucial solid-state enthalpy of formation: AfH°(s)
= AfH°(g) - AsubH°.

Quantum chemical studies are invaluable for understanding the reactivity of organosilicon

compounds and can provide deep insights where experimental investigation is challenging[13].

Applications and Significance of the Data

The data obtained from the methodologies above have direct, tangible impacts:

For Process Chemists: The standard enthalpy of formation is used to calculate the heat of
reaction for any synthesis involving (Trimethylsilyl)acetic acid, enabling safe thermal
management during scale-up.

For Formulation Scientists: The vapor pressure and enthalpy of sublimation data are critical
for assessing the long-term stability of the active pharmaceutical ingredient (API) in its solid
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form. A high vapor pressure could lead to loss of material over time or changes in crystal
form.

o For Materials Scientists: The thermodynamic stability of the Si-C bond, reflected in the
enthalpy of formation, is a key parameter in designing new organosilicon materials with
desired thermal resistance. The use of related trimethylsilyl compounds as intermediates is
crucial in pharmaceutical synthesis and material science[14][15].

Conclusion

While a complete, experimentally verified thermochemical dataset for (Trimethylsilyl)acetic
acid is not prominently available, the means to acquire this data are well-established and
authoritative. Through a synergistic application of rotating-bomb combustion calorimetry,
differential scanning calorimetry, and Knudsen effusion techniques, a full thermodynamic profile
can be established. These experimental endeavors, complemented by high-level computational
predictions, provide the foundational data necessary for the safe, efficient, and reliable
application of (Trimethylsilyl)acetic acid in research, drug development, and materials
science. This guide serves as a blueprint for such an undertaking, emphasizing the causality
and rigor required for scientific integrity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. (TRIMETHYLSILYL)ACETIC ACID | 2345-38-2 [chemicalbook.com]
o 2. Trimethylsilyl acetate | CAS#:2345-38-2 | Chemsrc [chemsrc.com]
o 3. Acetic acid, (trimethylsilyl)- [webbook.nist.gov]

e 4. pubs.acs.org [pubs.acs.org]

o 5. researchgate.net [researchgate.net]

e 6. New approach to the combustion calorimetry of silicon and organosilicon compounds.
Heats of formation of quartz, fluorosilicic acid, and hexamethyldisiloxane. [Rotating-bomb

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.chemimpex.com/products/40413
https://www.nbinno.com/other-organic-chemicals/trimethylsilyl-azide-versatile-reagent-pharmaceutical-organic-chemistry-ue
https://www.benchchem.com/product/b1583790?utm_src=pdf-body
https://www.benchchem.com/product/b1583790?utm_src=pdf-body
https://www.benchchem.com/product/b1583790?utm_src=pdf-body
https://www.benchchem.com/product/b1583790?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8442538.htm
https://www.chemsrc.com/en/cas/2345-38-2_1189494.html
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C5H12O2Si/c1-8(2%2C3)4-5(6)7/h4H2%2C1-3H3%2C(H%2C6%2C7)
https://pubs.acs.org/doi/pdf/10.1021/j100785a024
https://www.researchgate.net/publication/278307615_Combustion_Calorimetry
https://www.osti.gov/biblio/7133674
https://www.osti.gov/biblio/7133674
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

method; redetermination of combustion and formation heats of vinylidene fluoride polymer
and benzotrifluoride] (Journal Article) | OSTI.GOV J[osti.gov]

e 7.pubs.acs.org [pubs.acs.org]

» 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
e 9. tainstruments.com [tainstruments.com]

e 10. Knudsen cell - Wikipedia [en.wikipedia.org]

e 11. pragolab.cz [pragolab.cz]

e 12. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition
Analysis - PMC [pmc.ncbi.nlm.nih.gov]

e 13. Thermal and Photochemical Reactions of Organosilicon Compounds [mdpi.com]
e 14. chemimpex.com [chemimpex.com]
e 15. nbinno.com [nbinno.com]

 To cite this document: BenchChem. [Thermochemical properties of (Trimethylsilyl)acetic
acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583790#thermochemical-properties-of-trimethylsilyl-
acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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